

Application Notes and Protocols: IR-820 for In Vivo Imaging in Mice

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Introduction

IR-820, a near-infrared (NIR) cyanine dye, is a versatile contrast agent for preclinical research, particularly for in vivo imaging in mouse models.[1][2] Structurally similar to Indocyanine Green (ICG), **IR-820** exhibits favorable optical properties for imaging in the NIR-I and NIR-II (900-1700 nm) windows, which allow for deeper tissue penetration and higher signal-to-background ratios due to reduced tissue autofluorescence.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing **IR-820** for various in vivo applications, including tumor imaging, angiography, and imageguided photothermal therapy (PTT).[1][4]

Properties of IR-820

IR-820's utility as an imaging agent stems from its specific chemical and optical characteristics. It is a cost-effective and biocompatible dye with low cytotoxicity reported in preclinical models. [1][5][6]

Chemical and Physical Properties

The fundamental properties of **IR-820** are summarized below.



Property	Value	Reference	
Chemical Name	New Indocyanine Green	[2][7]	
Molecular Formula	C46H50CIN2NaO6S2	[5]	
Molecular Weight	849.47 g/mol	[5]	
Appearance	Powder	[2]	
Melting Point	>300 °C	[5]	
Composition	Dye content, ~80%	[5]	

Optical Properties

The optical properties of **IR-820** can vary based on its solvent environment. Notably, its fluorescence brightness is significantly enhanced in serum compared to water, which is advantageous for in vivo blood pool imaging.[1]

Property	In Water	In 10% Fetal Bovine Serum (FBS)	Reference
Peak Absorption (λmax)	~690 nm	~793 nm	[1][5]
Peak Emission (λmax)	~829 nm	~858 nm	[1]
Excitation (Typical)	710 nm	710-793 nm	[2][3][8]
Emission (Typical)	820 nm	820-858 nm	[2][3][8]
Quantum Yield	Lower	Higher	[1][9]
Photostability	Less Stable	More Stable	[1][9]

Experimental Protocols

The following protocols provide a framework for using **IR-820** in common preclinical imaging scenarios. Modifications may be necessary based on the specific experimental goals and



imaging system.

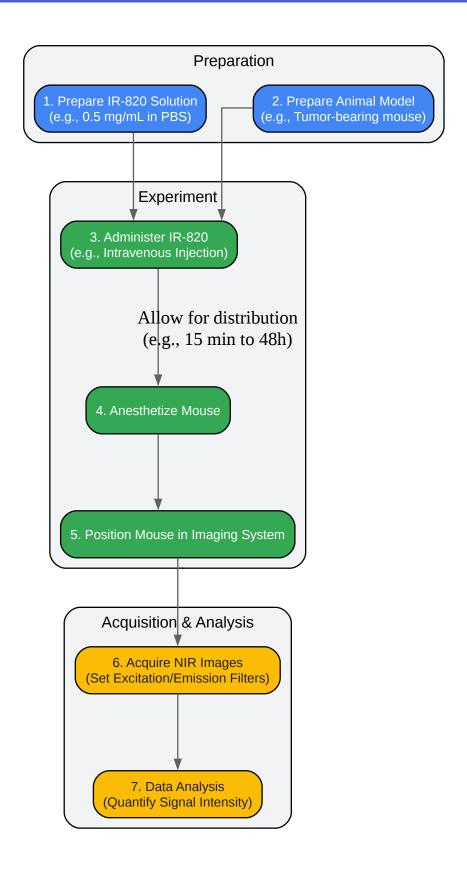
Reagent Preparation

- Reconstitution: Allow the powdered IR-820 to equilibrate to room temperature before opening.
- Solvent Selection: For in vivo use, reconstitute **IR-820** in a sterile, biocompatible solvent such as Phosphate-Buffered Saline (PBS).
- Concentration: Prepare a stock solution. A typical concentration for injection is between 0.5 mg/mL and 2.0 mg/mL.[1][10] For example, a solution of 0.2 mM can be prepared in PBS.[2]
- Mixing: Ensure the dye is completely dissolved by vortexing or brief sonication.
- Storage: Use the solution fresh. Protect from light to prevent photodegradation.

General In Vivo Imaging Workflow

The following diagram outlines the standard workflow for an in vivo imaging experiment with **IR-820**.





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Caption: General workflow for in vivo NIR imaging with IR-820.



Administration Protocol

The route of administration affects the pharmacokinetics and biodistribution of IR-820.[8]

- Intravenous (IV) Injection:
 - Purpose: Systemic distribution, angiography, and tumor imaging via the Enhanced
 Permeability and Retention (EPR) effect.[1][11]
 - Procedure: Inject 100-200 μL of the prepared IR-820 solution via the tail vein.[1][8][12]
 - Typical Dose: 0.5 mg/mL in 200 μL.[1][10]
- Intramuscular (IM) Injection:
 - Purpose: Localized imaging or photothermal therapy.
 - Procedure: Inject 100 μL of a more concentrated solution (e.g., 2 mg/mL) directly into the muscle tissue near the region of interest.[1]
- Intraperitoneal (IP) Injection:
 - Purpose: General systemic delivery, though absorption is slower than IV.[8]
 - Procedure: Inject 100 μL of the IR-820 solution into the peritoneal cavity.[2]

In Vivo Imaging Protocol (NIR-I and NIR-II)

- Animal Preparation: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
- Imaging System Setup:
 - Use an in vivo imaging system equipped for NIR fluorescence detection.
 - Set the excitation laser or filter (e.g., 710 nm or 793 nm).[1][2]
 - Set the emission filter. For NIR-I imaging, a filter around 820-900 nm is common.[1] For NIR-II imaging, a long-pass filter (e.g., >1100 nm or 1200-1700 nm) is required.[1]



- Image Acquisition:
 - Place the anesthetized mouse in the imaging chamber.
 - Acquire a baseline image before IR-820 injection.
 - Administer IR-820 according to the chosen protocol.
 - Acquire images at various time points post-injection (e.g., 15 min, 3 h, 6 h, 12 h, 24 h, 48 h) to monitor biodistribution and tumor accumulation.[1][11][12]
 - Exposure times may need optimization; 50 ms is a reported starting point.[1][10]

Photothermal Therapy (PTT) Protocol

IR-820 is an effective photothermal agent, converting NIR light into heat to ablate tumor cells. [1]

- Tumor Model: Use a subcutaneous tumor model (e.g., bladder or breast cancer xenograft).
 [1]
- IR-820 Administration: Inject IR-820 (e.g., 100 μL of 2 mg/mL solution, intramuscularly or intravenously) and allow it to accumulate at the tumor site for an optimal period, typically 24-48 hours.[1]
- Laser Irradiation:
 - Anesthetize the mouse.
 - Irradiate the tumor area with a continuous-wave NIR laser (e.g., 793 nm or 808 nm).[1][4]
 - A power density of 0.5 W/cm² to 2.0 W/cm² is typically effective.[1] At 0.5 W/cm², IR-820 solution can reach temperatures lethal to cancer cells (~55 °C) within minutes.[1]
 - Irradiation duration is typically 5-10 minutes.[1]
- Monitoring: Monitor the temperature at the tumor site using an infrared thermal imaging camera.[1] Monitor tumor size and body weight in the days following treatment.[1][13]

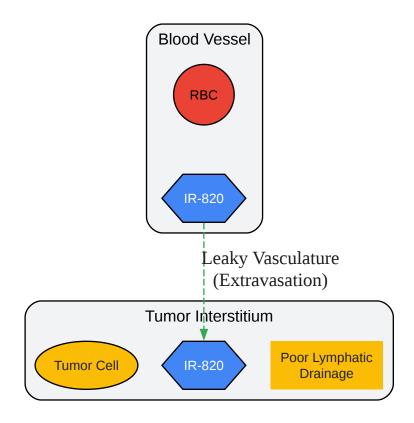


Data and Expected Results Biodistribution and Pharmacokinetics

Following intravenous injection, **IR-820** is rapidly distributed. It is primarily cleared through the hepatobiliary and renal systems.[1][10] High signal intensities are typically observed in the liver, kidneys, and gut.[1][10] Excretion occurs via both feces and urine.[1] In tumor-bearing mice, **IR-820** accumulates in the tumor tissue, with peak fluorescence often observed between 12 and 24 hours post-injection.[11]

Mechanism for Tumor Targeting: The EPR Effect

The passive accumulation of **IR-820** in tumors is largely attributed to the Enhanced Permeability and Retention (EPR) effect.



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Caption: The EPR effect facilitates IR-820 accumulation in tumors.

Summary of In Vivo Imaging Parameters



Application	Mouse Model	IR-820 Dose & Route	Imaging Time Points	Reference
Cerebrovascular Imaging	Cranial Window	0.5 mg/mL, 200 μL, IV	Real-time, up to 10 min	[1]
Tumor Imaging (Lymphoma)	Neck Tumor	100 μL, IV	15 minutes	[8][12]
Tumor Imaging (Bladder)	Subcutaneous Xenograft	2 mg/mL, 100 μL, IM	48 hours	[1]
Tumor Imaging (Breast)	4T1 Tumor- bearing	Not specified, IV	3, 6, 12, 24 hours	[11]
Stroke/Tissue Injury	Thrombotic Stroke	100 μL, IV	30 minutes	[8][12]
Pharmacokinetic s	Hairless SKH1/sKHI	0.2 mM, 100 μL, IV & IP	Serially for 8 days	[2][8]

Toxicity and Biocompatibility

Studies have shown that **IR-820** has negligible in vivo toxicity at standard imaging doses.[1] Histology studies and blood tests have confirmed its good biocompatibility.[1] Animals monitored for several weeks after administration showed no overt signs of toxicity.[8] By five weeks post-injection, minimal residual fluorescence is observed in major organs, indicating the dye is effectively cleared from the body.[10]

Photothermal Therapy Workflow and Efficacy

The application of **IR-820** in PTT follows a specific workflow leading to tumor destruction.



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Caption: Workflow for IR-820 mediated photothermal therapy (PTT).



In preclinical studies, this procedure has been shown to inhibit tumor growth significantly and, in some cases, completely eradicate subcutaneous tumors without noticeable side effects on the mice.[1][13]

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